molecular formula C13H15NO2 B14789288 2-(3, 4-Dimethoxy-phenyl) 3-methyl-1-but-2enenitrile

2-(3, 4-Dimethoxy-phenyl) 3-methyl-1-but-2enenitrile

Cat. No.: B14789288
M. Wt: 217.26 g/mol
InChI Key: NVDWMZZXARPKPY-UHFFFAOYSA-N
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Description

2-(3, 4-Dimethoxy-phenyl) 3-methyl-1-but-2enenitrile: is an organic compound characterized by the presence of a dimethoxyphenyl group and a nitrile group attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3, 4-Dimethoxy-phenyl) 3-methyl-1-but-2enenitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method is the Knoevenagel condensation reaction, where 3,4-dimethoxybenzaldehyde reacts with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2-(3, 4-Dimethoxy-phenyl) 3-methyl-1-but-2enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine group.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide).

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-(3, 4-Dimethoxy-phenyl) 3-methyl-1-but-2enenitrile is used as a building block for the synthesis of more complex molecules

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine: In medicine, derivatives of this compound are being explored for their potential to inhibit specific enzymes or receptors involved in disease pathways. This makes it a promising candidate for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Mechanism of Action

The mechanism of action of 2-(3, 4-Dimethoxy-phenyl) 3-methyl-1-but-2enenitrile involves its interaction with specific molecular targets. For example, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethanamine: An aromatic ether with similar structural features but different functional groups.

    3,4-Dimethoxyphenylethylamine: Another compound with a dimethoxyphenyl group, used in various biological studies.

    3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of 2-(3, 4-Dimethoxy-phenyl) 3-methyl-1-but-2enenitrile.

Uniqueness: this compound stands out due to its combination of a nitrile group and a dimethoxyphenyl group, which imparts unique chemical and biological properties

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-methylbut-2-enenitrile

InChI

InChI=1S/C13H15NO2/c1-9(2)11(8-14)10-5-6-12(15-3)13(7-10)16-4/h5-7H,1-4H3

InChI Key

NVDWMZZXARPKPY-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C#N)C1=CC(=C(C=C1)OC)OC)C

Origin of Product

United States

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